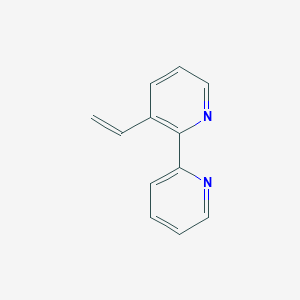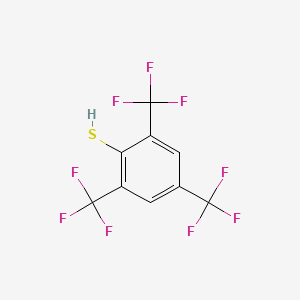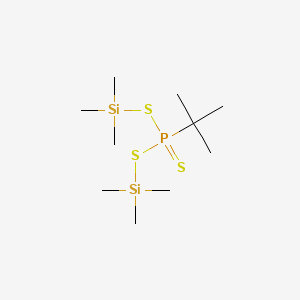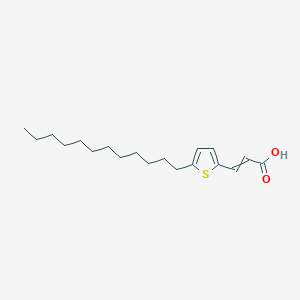
3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid is an organic compound that features a thiophene ring substituted with a dodecyl chain and a propenoic acid group. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid typically involves the following steps:
Thiophene Functionalization: The thiophene ring is functionalized with a dodecyl chain through a Friedel-Crafts alkylation reaction.
Propenoic Acid Introduction: The functionalized thiophene is then subjected to a Heck reaction with an appropriate acrylate to introduce the propenoic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The propenoic acid group can be reduced to form the corresponding propanoic acid derivative.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Propanoic acid derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and propenoic acid group can participate in various binding interactions, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Phenylthiophen-2-YL)prop-2-enoic acid
- 2,5-bis(5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene
Uniqueness
3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
115770-26-8 |
|---|---|
Molekularformel |
C19H30O2S |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
3-(5-dodecylthiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C19H30O2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14-18(22-17)15-16-19(20)21/h13-16H,2-12H2,1H3,(H,20,21) |
InChI-Schlüssel |
SQJYPWNZXCWLQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(S1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14298359.png)
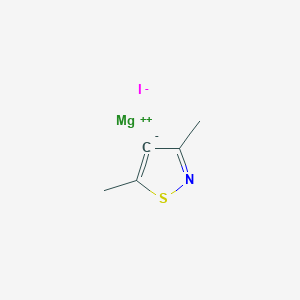
![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)
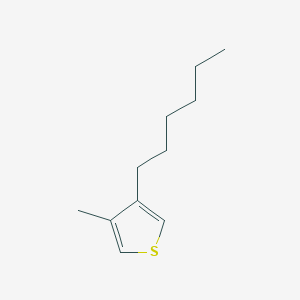
![4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol](/img/structure/B14298379.png)
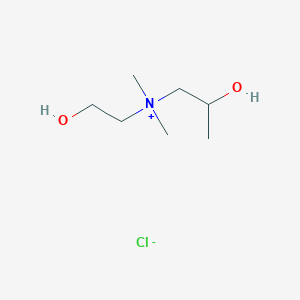
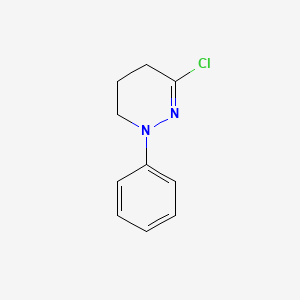
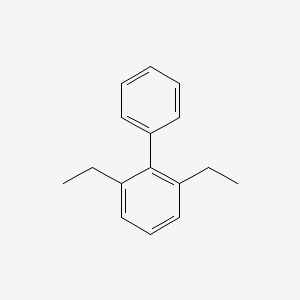
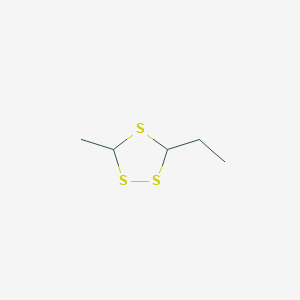
![Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate](/img/structure/B14298411.png)
